5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

Catalog No.
S2964146
CAS No.
1316311-27-9
M.F
C24H16N2
M. Wt
332.406
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

CAS Number

1316311-27-9

Product Name

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole

IUPAC Name

5-phenyl-11H-indolo[3,2-b]carbazole

Molecular Formula

C24H16N2

Molecular Weight

332.406

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H

InChI Key

GPGGOIGDVKWSLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5

Solubility

not available

Application in Polymer Research

Application in Organic & Biomolecular Chemistry

Application in Material Science

Application in Organic Light-Emitting Diodes (OLEDs)

Application in Perovskite Solar Cells

Application in Water Sensing

Application in Blue Light-Emitting Materials

Application in Chemical Sensors

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the indolo[3,2-b]carbazole family. Its molecular formula is C24H16N2, and it features a unique structure that combines a phenyl group with a dihydroindole and carbazole framework. This compound is notable for its potential applications in organic electronics and materials science due to its interesting electronic properties and photophysical behavior.

The structure of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole consists of a fused ring system that enhances its stability and electronic characteristics. The indolo[3,2-b]carbazole core is known for its ability to act as a building block in the synthesis of various functional materials.

Typical of indole and carbazole derivatives. Notable reactions include:

  • Nitration: The compound can be nitrated to introduce nitro groups at various positions on the aromatic rings, which can modify its electronic properties and solubility .
  • Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions, facilitating the introduction of various substituents.
  • Diels-Alder Reactions: Due to its conjugated double bonds, this compound can participate in Diels-Alder reactions, leading to the formation of new carbon-carbon bonds .

Research indicates that derivatives of indolo[3,2-b]carbazole possess significant biological activities. These compounds have been studied for their:

  • Anticancer Properties: Some studies suggest that indolo[3,2-b]carbazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antibacterial Activity: Certain derivatives have shown promising antibacterial effects, making them potential candidates for developing new antimicrobial agents .
  • Neuroprotective Effects: There is emerging evidence that these compounds may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from simpler indole or carbazole derivatives, cyclization can be induced under acidic or basic conditions to form the fused ring structure.
  • Functional Group Transformations: Various functional groups can be introduced through methods such as Friedel-Crafts acylation or alkylation to achieve the desired phenyl substitution.
  • Reduction Reactions: The dihydro form can be synthesized through reduction processes involving catalytic hydrogenation or other reducing agents.

5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole has several potential applications:

  • Organic Electronics: Its semiconducting properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Photoinitiators: The compound can serve as a photoinitiator in polymerization processes due to its ability to absorb light and generate radicals.
  • Fluorescent Dyes: Its fluorescent properties allow it to be used in various imaging applications.

Interaction studies involving 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole focus on its binding affinity with biological targets and materials. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • Spectroscopic Methods: To assess changes in fluorescence or absorbance upon interaction with other molecules.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its biological activity.

Several compounds share structural similarities with 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5,12-Dihydroindolo[3,2-a]carbazoleContains a different fused ring systemExhibits different photophysical properties
6-Phenylindolo[3,2-b]carbazoleSimilar core but different substitutionVaries in biological activity profile
5-Methylindolo[3,2-b]carbazoleMethyl group instead of phenylPotentially different electronic properties
Indolo[3,2-b]carbazoleLacks the phenyl substitutionMore basic structure with distinct reactivity

The uniqueness of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole lies in its specific phenyl substitution pattern and the resulting electronic characteristics that enhance its utility in various applications compared to its analogs.

Biosynthesis Pathways

The biosynthesis of carbazole alkaloids, including 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives, involves specialized enzymatic cascades. In Streptomyces exfoliatus, the carbazole skeleton is constructed through a decarboxylative condensation reaction catalyzed by a ketosynthase-like enzyme (CqsB1) and a carbazole synthase (CqsB2). CqsB1 facilitates the coupling of an α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP, forming an unstable indole intermediate. CqsB2 then mediates oxidative cyclization to yield the tricyclic carbazole core. Structural studies of CqsB2 reveal a unique deprotonation-initiated cyclization mechanism, leveraging a conserved histidine residue for substrate activation.

Genetic manipulation of these biosynthetic gene clusters enables the production of novel carbazole derivatives. Heterologous expression of cqsB1 and cqsB2 in Escherichia coli has successfully reconstituted the pathway, demonstrating the potential for scalable enzymatic synthesis.

Synthetic Strategies

Friedel-Crafts Alkylation and Cyclization

Friedel-Crafts alkylation is pivotal for introducing aryl groups to the carbazole framework. A chiral calcium BINOL bis(phosphate) complex catalyzes the enantioselective alkylation of indoles with α-trifluoromethylated β-nitrostyrenes, achieving yields up to 99% with 98% enantiomeric excess. This method is particularly effective for constructing quaternary stereocenters adjacent to the carbazole nucleus.

Cyclization strategies often employ acid catalysts, such as polyphosphoric acid, to facilitate ring closure. For example, Sonogashira cross-coupling of 2,8-diiodoindolo[3,2-b]carbazole with terminal alkynes, followed by acid-mediated cyclization, yields π-extended derivatives.

One-Pot Condensation Reactions

One-pot methodologies reduce purification steps and improve efficiency. A notable approach involves Suzuki-Miyaura coupling of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with diboronic acids, producing copolyarylenes in a single step. The reaction proceeds under mild conditions (80°C, THF/H2O) with palladium catalysts, achieving molecular weights up to 15 kDa.

Acid-Catalyzed Oligomerization

Acid-catalyzed oligomerization enables the synthesis of non-conjugated polymers. Poly(aryl sulfone)s containing 5,11-dihydroindolo[3,2-b]carbazole moieties are prepared via N–C coupling reactions using diphenyl sulfone as an electron-deficient spacer. The rigid, twisted configuration of these polymers minimizes aggregation-caused quenching, resulting in blue-light emission (427–461 nm).

Optimization of Reaction Conditions

Solvent Selection and Temperature Control

Solvent polarity significantly impacts reaction kinetics. Tetrahydrofuran (THF) is preferred for Suzuki polycondensation due to its balance of polarity and boiling point (66°C), which facilitates efficient mixing without premature catalyst deactivation. Elevated temperatures (100–120°C) are critical for Friedel-Crafts alkylation to overcome activation barriers, while cryogenic conditions (−20°C) enhance enantioselectivity in asymmetric syntheses.

Catalyst Systems and Yield Enhancement

Catalyst design is central to yield improvement. The chiral calcium BINOL phosphate system outperforms traditional Brønsted acids in Friedel-Crafts reactions, reducing side product formation. For cross-coupling reactions, Pd(PPh3)4 exhibits superior activity compared to Pd(OAc)2, achieving near-quantitative yields in Sonogashira couplings.

Catalyst SystemReaction TypeYield (%)Selectivity (%)
Ca(BINOL phosphate)Friedel-Crafts Alkylation9998
Pd(PPh3)4Suzuki Polycondensation95-
Polyphosphoric AcidCyclization85-

Combinatorial Biosynthesis Approaches

Genetic Engineering of Biosynthetic Pathways

Directed evolution of CqsB1 and CqsB2 enzymes has expanded substrate tolerance, enabling the incorporation of non-native aryl groups into the carbazole scaffold. CRISPR-Cas9-mediated knockout of competing pathways in Streptomyces strains increases titers by 3.5-fold.

In Vitro Oligomerization Control

In vitro reconstitution of enzymatic modules allows precise control over oligomerization. Mixing CqsB1 with synthetic α-hydroxy-β-keto acid analogs yields hybrid carbazoles with modified electronic properties. Thermostable variants of CqsB2 (Tm = 75°C) enable reactions under industrial conditions, achieving 90% conversion in 2 hours.

XLogP3

6.5

Dates

Modify: 2023-08-17

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